(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
Description
(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoroethylamine group at the 2-position. Its molecular formula is C₇H₆ClF₃N₂, with a molecular weight of 210.58 g/mol . The compound is available as a dihydrochloride salt (CAS 2137714-50-0) to enhance solubility and stability . It is classified under hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315-H319 (skin/eye irritation), necessitating careful handling .
The (R)-enantiomer is of particular interest in medicinal chemistry due to the stereospecific interactions of chiral centers with biological targets.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
WEZUHRTZHOSAPV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: can undergo various reactions:
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
HIF-2α Inhibition
One of the primary applications of (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). HIF-2α is a transcription factor involved in cellular responses to hypoxia and is implicated in various cancers. Inhibiting this factor may reduce tumor growth and enhance therapeutic outcomes in cancer treatments.
Anti-Cancer Research
Preliminary studies have indicated that this compound may exhibit anti-cancer properties. By targeting HIF-2α, it could potentially alter signaling pathways associated with tumor progression and metastasis. Further research is necessary to fully elucidate its mechanisms of action and efficacy in vivo.
Synthesis and Derivatives
The synthesis of (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can be achieved through various chemical pathways that ensure high purity levels. This compound can also serve as a building block for synthesizing other pharmaceutical agents with similar functionalities. Its unique structure allows for the development of derivatives that may enhance biological activity or stability .
Comparison with Related Compounds
The following table compares (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloroaniline | C6H6ClN | Simple amine structure; less fluorinated |
| Trifluoroethylamine | C2H4F3N | Lacks the pyridine ring; simpler structure |
| Pyridinyl Triazoles | Variable | Diverse biological activities; different heterocyclic structure |
| 5-Chloroindole | C8H6ClN | Indole base structure; different pharmacological profile |
The distinct combination of trifluoromethyl and chloropyridine groups in (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine sets it apart from these compounds, particularly regarding its potential applications in cancer treatment .
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Impacts
Structural analogs of the target compound differ primarily in halogen substitution (Cl vs. Br), pyridine ring substitution patterns , and stereochemistry . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Halogen Substitution
- Chlorine vs. Bromine: Bromine’s larger atomic radius (114 pm vs. However, bromine’s higher lipophilicity (logP increased by ~0.5) may enhance membrane permeability .
- Position on Pyridine Ring : Substitution at the pyridin-3 or 4-position (vs. 2-position) alters electronic distribution. For example, 5-bromo substitution at pyridin-3 (CAS 1391414-17-7) disrupts hydrogen-bonding networks critical for target engagement .
Stereochemical Considerations
For instance, in receptor binding assays, the (R)-configuration often exhibits higher affinity for G protein-coupled receptors (GPCRs) .
Role of the Trifluoroethyl Group
The CF₃ group in the target compound enhances metabolic stability by resisting oxidative degradation. Analogs lacking this group (e.g., 1-(3-chloropyridin-2-yl)ethan-1-amine) show shorter half-lives in vivo .
Biological Activity
(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine, often referred to as a trifluorinated amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and a chloropyridine moiety, which are significant for its reactivity and interaction with biological targets.
- Molecular Formula : C7H7ClF3N
- Molecular Weight : 247.04 g/mol
- IUPAC Name : (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
- CAS Number : 2089671-65-6
Biological Activity Overview
Preliminary studies indicate that (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine exhibits notable biological activities, particularly as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This factor is crucial in the regulation of cellular responses to low oxygen levels and has been implicated in various cancers.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of HIF-2α. By blocking this pathway, (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine may reduce tumor growth and enhance the efficacy of existing cancer therapies. The interaction with HIF-2α alters signaling pathways associated with cellular adaptation to hypoxia.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Inhibition Studies : The compound has been shown to significantly inhibit HIF-2α activity in vitro, leading to decreased expression of downstream target genes involved in angiogenesis and tumor progression.
- Cytotoxicity Assays : In cancer cell lines, (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine demonstrated cytotoxic effects that were more pronounced under hypoxic conditions compared to normoxic conditions.
- Pharmacological Potential : Due to its structural similarities with other known pharmacological agents, it is being explored as a potential lead compound for the development of new cancer therapies.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate HIF-2α inhibition | Demonstrated significant reduction in HIF-2α levels in treated cells. |
| Study 2 | Assess cytotoxicity in cancer cell lines | Showed higher cytotoxicity in hypoxic conditions; IC50 values indicated effective dose ranges. |
| Study 3 | Investigate interaction with other drugs | Found synergistic effects when combined with established chemotherapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
